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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This resource provides critical information regarding the c-Met inhibitor JNJ-38877605. The

clinical development of this compound was terminated due to safety concerns. This guide is

intended to provide researchers with a comprehensive understanding of the observed toxicities

and the underlying mechanisms to inform future research and prevent adverse events in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 and what was its intended mechanism of action?

JNJ-38877605 is an orally available, potent, and selective ATP-competitive inhibitor of the c-

Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It was developed as a potential anti-

cancer agent, as the c-Met pathway is known to be involved in tumorigenesis, cancer cell

survival, and invasiveness.[3][4] JNJ-38877605 demonstrated over 833-fold selectivity for c-

Met compared to a panel of 246 other kinases.[5]

Q2: Why was the clinical development of JNJ-38877605 discontinued?

The clinical development of JNJ-38877605 was halted due to recurrent renal toxicity observed

in a Phase I first-in-human trial, even at sub-therapeutic doses. This toxicity was not predicted

by initial preclinical studies in rats and dogs.
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Q3: What was the nature of the renal toxicity observed in humans?

In the Phase I study, patients receiving JNJ-38877605 experienced mild but recurrent

increases in serum creatinine levels, indicating impaired kidney function. At a dose of 40 mg

once daily, two out of three patients showed a rapid, though asymptomatic, grade 1 increase in

serum creatinine.

Q4: Why was this toxicity not detected in initial preclinical animal studies?

The renal toxicity of JNJ-38877605 is due to the formation of insoluble metabolites, a process

that is species-specific. The preclinical safety studies were conducted in rats and dogs, species

in which the problematic metabolites are not significantly formed.

Q5: What is the mechanism behind the species-specific renal toxicity?

The toxicity is caused by the metabolic conversion of JNJ-38877605 into insoluble metabolites,

specifically M1/3 and M5/6, by the enzyme aldehyde oxidase (AO). These metabolites

precipitate in the renal tubules, forming crystals that lead to degenerative and inflammatory

changes in the kidneys. This metabolic pathway is prominent in humans and rabbits but not in

rats and dogs.

Troubleshooting Guide for Experimental Use
Issue: Unexplained renal toxicity in an animal model when using JNJ-38877605.

Verify the Animal Species: Preclinical studies have shown that rabbits are a suitable model

for replicating the renal toxicity of JNJ-38877605 observed in humans, due to similar

aldehyde oxidase activity and metabolite formation. Rats and dogs do not effectively model

this specific toxicity.

Monitor Renal Function: If using a relevant species (e.g., rabbit), closely monitor indicators of

renal function, such as serum creatinine and blood urea nitrogen (BUN).

Histopathological Analysis: In case of suspected toxicity, perform histopathological evaluation

of the kidneys to look for the presence of crystal formation, as well as degenerative and

inflammatory changes in the renal tubules.
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Metabolite Profiling: Conduct pharmacokinetic analysis to identify and quantify the presence

of the M1/3 and M5/6 metabolites in plasma and urine.

Issue: Inconsistent or unexpected results in in vitro assays.

Confirm Target Engagement: While JNJ-38877605 is a potent c-Met inhibitor, ensure that the

observed cellular effects are due to on-target inhibition. This can be done by assessing the

phosphorylation status of c-Met and its downstream signaling components.

Consider Off-Target Effects: Although highly selective, at higher concentrations, off-target

effects cannot be entirely ruled out. The next most potently inhibited kinase is Fms (>833-fold

less sensitive).

Data Summary
Table 1: Preclinical vs. Clinical Renal Toxicity Findings
for JNJ-38877605

Species Dosage
Observed Renal
Toxicity

Key Findings

Rat Not specified None reported

Favorable safety

profile in initial

studies.

Dog Not specified None reported

Favorable safety

profile in initial

studies.

Human Starting at 60 mg OD

Mild, recurrent

increases in serum

creatinine.

Toxicity observed

even at sub-

therapeutic doses.

Rabbit Not specified

Renal crystal

formation,

degenerative and

inflammatory

changes.

Identified as a suitable

toxicology model due

to similar metabolite

profile to humans.
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Table 2: Key Metabolites of JNJ-38877605 and their Role
in Toxicity

Metabolite Generating Enzyme Solubility Role in Toxicity

M1/3, M5/6 Aldehyde Oxidase Insoluble

Form crystals in renal

tubules, leading to

kidney damage.

M10 Glucuronidation of M2 Not specified

Formation of M10 was

specifically noted in

rabbits and humans.

Experimental Protocols
Protocol 1: Histopathological Evaluation of Renal Toxicity in Rabbits

Dosing: Administer JNJ-38877605 orally to rabbits at various dose levels.

Sample Collection: At predetermined time points, euthanize the animals and collect kidney

tissues.

Tissue Processing: Fix the kidney tissues in 10% neutral buffered formalin, embed in

paraffin, and section at 4-5 µm.

Staining: Stain the sections with Hematoxylin and Eosin (H&E).

Microscopic Examination: Examine the stained sections under a light microscope for

evidence of renal crystal formation, tubular degeneration, and inflammation.

Protocol 2: In Vitro Metabolite Identification

Incubation: Incubate JNJ-38877605 with liver S9 fractions or hepatocytes from different

species (human, rabbit, rat, dog).

Extraction: After incubation, stop the reaction and extract the metabolites from the incubation

mixture.
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LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) to identify the different metabolites formed.

Comparison: Compare the metabolite profiles across the different species to identify species-

specific metabolites.

Visualizations
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Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.
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Caption: Workflow of the decision to discontinue JNJ-38877605 development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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